molecular formula C10H10F2O3 B13599935 1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one

1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13599935
M. Wt: 216.18 g/mol
InChI Key: PCHGCQAGYZWEEX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2,2-difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly influence the yield and purity of the product. Common solvents used include dichloromethane, toluene, and ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness: 1-(3,5-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy groups and difluoroethanone moiety, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O3/c1-14-7-3-6(9(13)10(11)12)4-8(5-7)15-2/h3-5,10H,1-2H3

InChI Key

PCHGCQAGYZWEEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C(F)F)OC

Origin of Product

United States

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